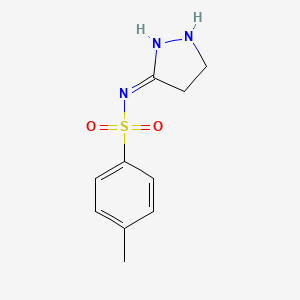
N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of pyrazoline derivatives Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form the intermediate, which then undergoes cyclization with an α,β-unsaturated ketone under acidic or basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the sulfonamide group or the pyrazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products Formed:
Oxidation: Pyrazole derivatives.
Reduction: Modified sulfonamide or pyrazoline derivatives.
Substitution: Various substituted pyrazoline or aromatic compounds
Scientific Research Applications
N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticonvulsant, antimicrobial, and anticancer activities
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide varies depending on its application:
Anticonvulsant Activity: It is believed to enhance γ-aminobutyric acid (GABA)-mediated inhibition or modulate voltage-dependent Na⁺ and Ca²⁺ channels.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation pathways.
Comparison with Similar Compounds
- N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-chlorobenzenesulfonamide
- N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide
- N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methoxybenzenesulfonamide
Comparison: N-(4,5-Dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide is unique due to its specific substituent groups, which can influence its chemical reactivity and biological activity. For instance, the methyl group on the benzene ring can affect the compound’s lipophilicity and, consequently, its interaction with biological targets .
Properties
Molecular Formula |
C10H13N3O2S |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
(NE)-4-methyl-N-pyrazolidin-3-ylidenebenzenesulfonamide |
InChI |
InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-6-7-11-12-10/h2-5,11H,6-7H2,1H3,(H,12,13) |
InChI Key |
DBDWSKDPAPMZHU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCNN2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCNN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


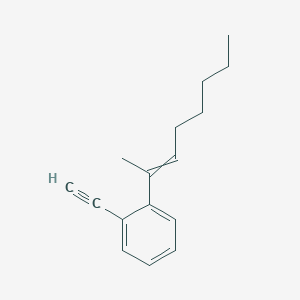
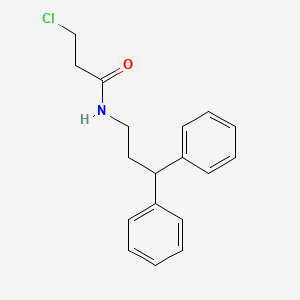
![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)

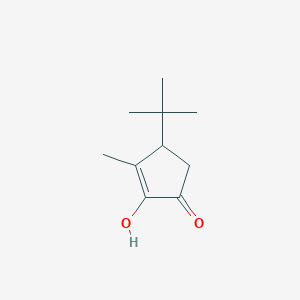
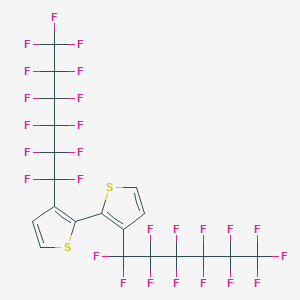
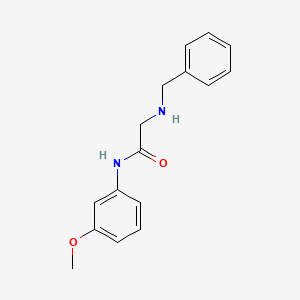
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)
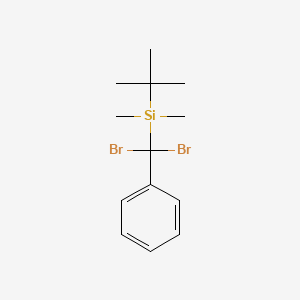
![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)
![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)
![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
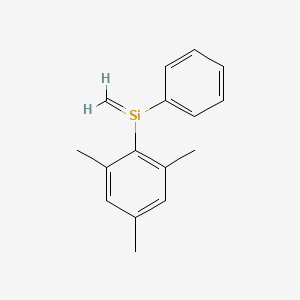
![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
